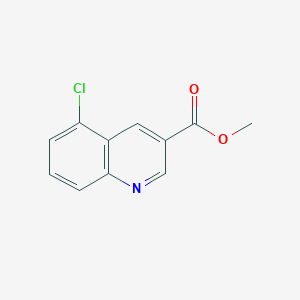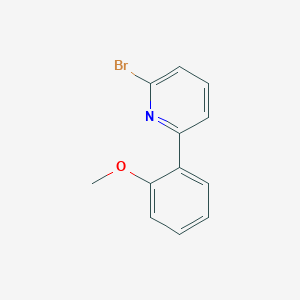![molecular formula C8H14N4O5 B11713916 N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes an azidomethyl group and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, often a protected form of glucose.
Azidation: The hydroxyl group at the 6-position is converted to an azide group using reagents such as sodium azide in the presence of a suitable catalyst.
Acetylation: The amine group is introduced through acetylation, often using acetic anhydride under controlled conditions to ensure selective acetylation.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the azidation step and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of phosphine oxides and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: Utilized in various functional group transformations due to its reactive azide and hydroxyl groups.
Biology:
Bioconjugation: The azide group can be used in click chemistry for bioconjugation, attaching biomolecules to various substrates.
Probes and Labels: Used in the development of fluorescent probes and labels for biological imaging.
Medicine:
Drug Development:
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Industry:
Materials Science: Used in the synthesis of novel materials with specific properties, such as hydrogels and polymers.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
- N-[(3R,4R,5R,6R)-6-(hydroxymethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
- N-[(3R,4R,5R,6R)-6-(methyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
Uniqueness:
- Azide Group: The presence of the azide group in N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide makes it particularly reactive and suitable for click chemistry applications.
- Hydroxyl Groups: Multiple hydroxyl groups provide opportunities for hydrogen bonding and functional group transformations, enhancing its versatility in synthetic applications.
Eigenschaften
Molekularformel |
C8H14N4O5 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(13)11-5-7(15)6(14)4(2-10-12-9)17-8(5)16/h4-8,14-16H,2H2,1H3,(H,11,13)/t4-,5-,6+,7-,8?/m1/s1 |
InChI-Schlüssel |
JBCJECOTKGFRTM-KEWYIRBNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CN=[N+]=[N-])O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CN=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
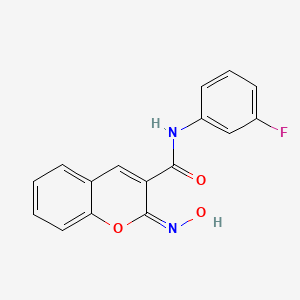
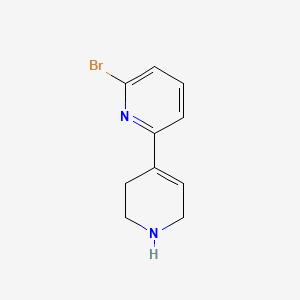
![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
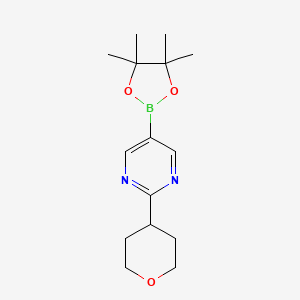
![(2E)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11713865.png)
![3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one](/img/structure/B11713889.png)
![6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)
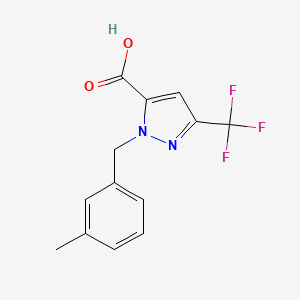
![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713904.png)
